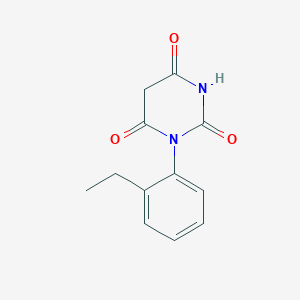

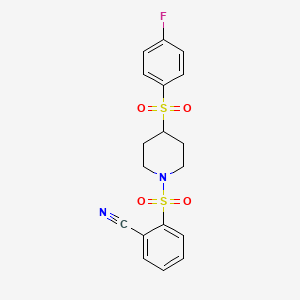

1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . They are important in a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with ninhydrin and barbituric acid . For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides, can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the chemical reactions of pyrimidines . For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines can vary widely depending on their specific structures and substituents .科学的研究の応用

Chemical Synthesis

Synthesis of Heterocyclic Compounds : 1-(2-ethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used in the synthesis of various heterocyclic compounds. For instance, it reacts with aromatic aldehydes and dialdehydes to form 5-arylmethylidene(hetarylmethylidene) derivatives, which are useful in chemical research (Yurtaeva & Tyrkov, 2016).

Formation of Stable Heterocyclic Spiro Compounds : The compound is involved in reactions with cyclic β-dicarbonyl compounds to form stable heterocyclic spiro[furo[2,3-d]pyrimidine-6,5′-pyrimidine]2,2′,4,4′,6′(3H,3′H,5H)-pentaones. These reactions are significant for the development of new classes of heterocyclic compounds (Hosseini et al., 2011).

Synthesis of Push-Pull Merocyanines : It serves as a starting material for synthesizing push-pull merocyanines, which are important in the field of organic light-emitting diodes (OLEDs) (Bogdanov et al., 2019).

Biological Applications

Antimycobacterial Activity : Derivatives of this compound have been tested for antimycobacterial activity. These compounds show potential as antimycobacterial drugs with various strengths, presenting a promising area for drug discovery (Yushin et al., 2020).

Molecular Docking Studies for Anticancer Activity : Novel derivatives have been synthesized and evaluated for anticancer activity against cervical cancer cell lines. These studies provide insights into the potential therapeutic applications of the compound (Kumar et al., 2018).

Material Science Applications

- Synthesis of Luminescent Materials : The compound is used to synthesize red luminescent derivatives for organic light-emitting diodes, highlighting its application in the development of advanced materials (Zarins et al., 2011).

作用機序

将来の方向性

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . Pyrimidines, due to their wide range of biological activity, are an important class of fused heterocyclic systems .

特性

IUPAC Name |

1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBRNGGSYFYIRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-N-[1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]pyridine-2-carboxamide](/img/structure/B2463228.png)

![2-[5-(2,4-Dichlorophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2463230.png)

![Tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2463233.png)

![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2463239.png)

![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)

![3-chloro-N-(4-{1-[(propylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2463242.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)

![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)